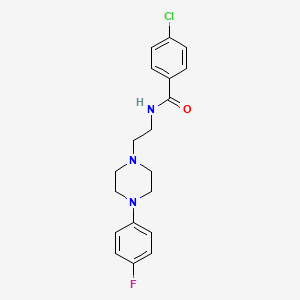

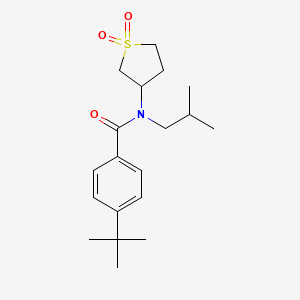

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as FC-5 or FC-5-01, and it is a member of the benzamide family of compounds. FC-5 is a potent and selective antagonist of the serotonin receptor 5-HT2B, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide have been explored in various contexts. For instance, the synthesis of flunarizine, a drug with similar structural features, demonstrates the relevance of such compounds in pharmaceutical chemistry. Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. Its industrial production involves condensation reactions that highlight the compound's significance in synthesizing calcium channel blockers used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Activities

Research on derivatives of 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has uncovered a range of pharmacological activities. For example, studies on benzamide derivatives have identified compounds with significant affinity for dopamine D(3) receptors, indicating potential applications in neuropsychiatric disorders. The exploration of structure-affinity relationships has led to the identification of compounds with moderate D(3) receptor affinity, suggesting their utility in developing therapeutic agents targeting the dopamine system (Leopoldo et al., 2002).

Antimicrobial and Antimicrobial Activities

The antimicrobial and antimicrobial activities of piperazine derivatives, including those structurally related to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, have been extensively investigated. Compounds synthesized through nucleophilic substitution reactions have shown potent activity against gram-negative bacterial strains, such as P. aeruginosa, indicating their potential as antibacterial agents. These findings underscore the relevance of such compounds in addressing bacterial resistance and developing new antimicrobial therapies (Mishra & Chundawat, 2019).

Neurological Applications

Compounds with structural similarities to 4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide have been evaluated for their neurological applications, particularly in the context of Alzheimer's disease. The use of selective serotonin 1A (5-HT(1A)) molecular imaging probes, for instance, has facilitated the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's patients, providing insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).

properties

IUPAC Name |

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O/c20-16-3-1-15(2-4-16)19(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKVDBGEANHSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)

![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)

![N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2691721.png)

![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)